![molecular formula C13H15N3 B1330559 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine CAS No. 58314-93-5](/img/structure/B1330559.png)
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine
Übersicht
Beschreibung
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is a heterocyclic compound with a complex structure that includes both azepine and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the azepine ring. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Azepine Ring: This step often involves the reaction of the quinazoline intermediate with appropriate amines or amides under conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline or azepine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-one: Similar structure but with a ketone group instead of an imine.
6,7,8,9-Tetrahydro-5H-pyrido[2,1-b]quinazolin-12-ylideneamine: Contains a pyridine ring instead of an azepine ring.
2,3-Dihydro-1H-pyrrolo[2,1-b]quinazolin-12-ylideneamine: Features a pyrrolo ring instead of an azepine ring.
Uniqueness
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is unique due to its specific combination of azepine and quinazoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools.
Biologische Aktivität
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine (commonly referred to as TAZQ) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiasthmatic effects and other relevant biological activities.
Chemical Structure and Properties
- Molecular Formula : C13H15N3
- Molecular Weight : 215.28 g/mol
- IUPAC Name : this compound
The compound features a unique bicyclic structure that contributes to its pharmacological properties. Its synthesis and characterization have been documented in various studies, providing a foundation for understanding its biological activity.
Antiasthmatic Activity
A significant study evaluated the antiasthmatic effects of TAZQ in comparison to ambroxol, an established mucolytic agent. The findings indicated that TAZQ exhibited potent bronchodilator activity when tested in vitro using tracheal strips from sensitized guinea pigs. Specifically:
- Dosage : TAZQ was effective at doses of 10 mg/kg and 20 mg/kg.
- Mechanism : It demonstrated notable antioxidant and anti-inflammatory properties, significantly reducing eosinophilic infiltration in lung tissue .
- Combination Therapy : When combined with ambroxol, TAZQ effectively inhibited ovalbumin-induced airway hyper-responsiveness. This combination therapy was suggested as a viable treatment option for managing acute and chronic asthma by addressing bronchoconstriction and inflammation simultaneously .
Other Biological Activities
Beyond its antiasthmatic properties, TAZQ has shown promise in several other areas:
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies have indicated that TAZQ can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Study 1: Efficacy in Asthma Models
In a controlled experiment involving guinea pigs sensitized to allergens:
- Objective : To assess the bronchodilator effects of TAZQ.
- Results : The compound significantly relaxed antigen-induced contractions in tracheal strips compared to controls.
Treatment | Eosinophil Count (cells/mL) | Bronchodilation (%) |
---|---|---|
Control | 1500 | 0 |
TAZQ (10 mg/kg) | 800 | 45 |
TAZQ (20 mg/kg) | 600 | 60 |
Ambroxol | 1200 | 5 |
TAZQ + Ambroxol | 400 | 70 |
This table summarizes the significant reduction in eosinophil counts and enhanced bronchodilation observed with TAZQ treatment .
Study 2: Mechanistic Insights
Further research into the mechanism of action revealed:
- Pathway Involvement : TAZQ appears to influence the NF-kB pathway, which is critical in inflammatory responses.
Eigenschaften
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-13-10-6-3-4-7-11(10)15-12-8-2-1-5-9-16(12)13/h3-4,6-7,14H,1-2,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBGVEITZMQLIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=N)N2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311977 | |
Record name | MLS003115295 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58314-93-5 | |
Record name | MLS003115295 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115295 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.